![molecular formula C11H10ClN3O3S2 B027950 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 104246-27-7](/img/structure/B27950.png)
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Overview
Description
“2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C11H10ClN3O3S2 . It is a pale yellow crystal with a molecular weight of 331.8 g/mol . This compound has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” includes a thiazole ring, which is a five-membered ring containing two heteroatoms . The compound also contains a sulfonyl group and an acetamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” include a molecular weight of 331.8 g/mol, and an exact mass of 330.9852112 g/mol . The compound is a pale yellow crystal .
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
This compound has been identified to exhibit significant analgesic and anti-inflammatory activities . It’s particularly relevant in the field of medicinal chemistry where managing pain and inflammation is crucial. The thiazole moiety present in the compound is associated with these biological activities .
Proteomics Research
As a specialty product in proteomics research, this compound is used for the study of proteomes and their functions. The specific interactions and pathways in which this compound is involved can be elucidated through advanced proteomic techniques .
Synthesis of Sulfonamide Derivatives
The compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives are explored for their potential pharmacological properties, including their use as antibacterial agents due to the presence of the sulfonyl group .
Development of Therapeutic Agents
The structural features of this compound make it a candidate for the development of new therapeutic agents. Its ability to bind to certain proteins could be harnessed to create drugs with specific targets within the body .
Agricultural Chemistry
In agricultural chemistry, compounds like this are investigated for their potential use as herbicides or pesticides. The thiazole component is known to contribute to the bioactivity against various pests and weeds .
Chemical Biology
In chemical biology, this compound can be used as a molecular probe to understand biological processes at the chemical level. It can help in mapping out biological pathways and identifying key interactions within cells .
Material Science
The compound’s unique structure may also be studied in material science for the development of novel materials with specific properties, such as enhanced durability or specialized conductivity .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses to quantify or detect the presence of other substances, due to its distinct chemical signature .
Future Directions
The future directions for research on “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” could include further investigation into its potential biological activities, such as its cytotoxic efficacy against different cancer cell lines . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
properties
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c12-7-10(16)14-8-1-3-9(4-2-8)20(17,18)15-11-13-5-6-19-11/h1-6H,7H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHLTKMBRDPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352219 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide | |
CAS RN |
104246-27-7 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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